molecular formula C18H17N3O4S2 B11017205 Ethyl 2-({[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Ethyl 2-({[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11017205
M. Wt: 403.5 g/mol
InChI Key: PJDAAGMZFLGAAJ-UHFFFAOYSA-N
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Description

This compound features a bis-thiazole architecture, with one thiazole ring substituted by a 4-methoxyphenyl group at position 4 and a methyl group at position 2. The second thiazole is functionalized with an ethyl carboxylate at position 4 and linked via a carbonyl amino (-CONH-) group at position 2 (Figure 1).

Properties

Molecular Formula

C18H17N3O4S2

Molecular Weight

403.5 g/mol

IUPAC Name

ethyl 2-[[4-(4-methoxyphenyl)-2-methyl-1,3-thiazole-5-carbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H17N3O4S2/c1-4-25-17(23)13-9-26-18(20-13)21-16(22)15-14(19-10(2)27-15)11-5-7-12(24-3)8-6-11/h5-9H,4H2,1-3H3,(H,20,21,22)

InChI Key

PJDAAGMZFLGAAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(N=C(S2)C)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Formation of the Thiazole Core

The 4-(4-methoxyphenyl)-2-methylthiazole scaffold is constructed via a Hantzsch thiazole synthesis. A mixture of 4'-methoxyacetophenone (1.0 equiv) undergoes bromination using molecular bromine in acetic acid to yield 2-bromo-1-(4-methoxyphenyl)ethan-1-one. This α-bromo ketone is then reacted with thiourea (1.2 equiv) in ethanol at 70°C for 1 hour, forming 2-amino-4-(4-methoxyphenyl)-1,3-thiazole. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the electrophilic α-carbon, followed by cyclization and elimination of HBr.

Key Reaction Conditions

  • Solvent: Ethanol

  • Temperature: 70°C

  • Time: 1 hour

  • Yield: 93–98%

Oxidation of the Methyl Group to Carboxylic Acid

The 2-methyl substituent on the thiazole ring is oxidized to a carboxylic acid using a nitric acid-sulfuric acid system. The thiazole intermediate is dissolved in a 3:1 (v/v) mixture of concentrated HNO₃ and H₂SO₄ at 90°C for 5 hours. The sulfuric acid acts as a catalyst, enhancing the electrophilicity of the nitric acid. The methyl group is sequentially oxidized to a hydroxymethyl intermediate, then to an aldehyde, and finally to the carboxylic acid.

Optimized Parameters

  • HNO₃:H₂SO₄ ratio: 3:1

  • Temperature: 90°C

  • Time: 5 hours

  • Yield: 85–89%

Preparation of Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate

Cyclocondensation of Thiourea with Ethyl Bromopyruvate

Ethyl 2-amino-1,3-thiazole-4-carboxylate is synthesized by reacting thiourea (1.2 equiv) with ethyl 2-bromo-3-oxobutanoate (1.0 equiv) in ethanol at 70°C. The reaction forms the thiazole ring via a mechanism analogous to the Hantzsch synthesis, with the α-bromo carbonyl compound serving as the electrophilic partner.

Reaction Profile

  • Solvent: Ethanol

  • Temperature: 70°C

  • Time: 1 hour

  • Yield: 94–100%

Alternative Route via Ethyl Glyoxylate

A modified approach involves ethyl glyoxylate and thioacetamide in the presence of ammonium chloride. This method avoids halogenated precursors but requires stringent pH control (pH 4–5) and yields 78–82% product.

Coupling of Thiazole Intermediates

Activation of the Carboxylic Acid

The 4-(4-methoxyphenyl)-2-methyl-1,3-thiazole-5-carboxylic acid is activated using thionyl chloride (SOCl₂) in anhydrous dichloromethane. The reaction is carried out at 0°C for 30 minutes, followed by reflux at 40°C for 2 hours to form the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure.

Activation Conditions

  • Reagent: SOCl₂ (3.0 equiv)

  • Solvent: Dichloromethane

  • Temperature: 0°C → 40°C

  • Yield: Quantitative

Amide Bond Formation

The acid chloride is coupled with ethyl 2-amino-1,3-thiazole-4-carboxylate using triethylamine (TEA) as a base in tetrahydrofuran (THF). The reaction proceeds at room temperature for 12 hours, yielding the final product.

Coupling Parameters

  • Base: TEA (2.5 equiv)

  • Solvent: THF

  • Temperature: 25°C

  • Time: 12 hours

  • Yield: 72–76%

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key AdvantagesLimitations
Thiazole formationHantzsch synthesis (bromo ketone)93–98High yield, scalableRequires halogenated reagents
OxidationHNO₃/H₂SO₄ system85–89Efficient methyl oxidationCorrosive reagents
Amide couplingAcid chloride + amine72–76Mild conditionsRequires acid chloride activation

Challenges and Optimization Strategies

Regioselectivity in Thiazole Formation

The position of the methyl and methoxyphenyl groups on the thiazole ring is critical. Using excess thiourea (1.2 equiv) ensures complete consumption of the α-bromo ketone, minimizing byproducts.

Purification of the Final Product

The coupled product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol. This removes unreacted starting materials and dimeric byproducts .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-({[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Properties

Ethyl 2-({[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has demonstrated significant antimicrobial activity against various bacterial strains. Studies indicate that thiazole derivatives exhibit efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus< 32 μg/mL
Escherichia coli< 42 μg/mL
2-Amino-1,3,4-thiadiazole derivativesBacillus anthracis< 40 μg/mL

Anticancer Activity

Research has also explored the anticancer potential of thiazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines, including breast cancer cells.

Case Study Insights:
A study involving similar thiazole compounds reported significant growth inhibition in MCF7 breast cancer cells. The mechanism of action appears to involve interference with cellular signaling pathways crucial for cancer cell survival.

Drug Development

The unique properties of this compound make it a candidate for further development in drug formulation. Its ability to act against resistant bacterial strains and its potential anticancer properties highlight its importance in addressing current challenges in pharmacology.

Potential Applications:

  • Antimicrobial Agents: Development of new antibiotics targeting resistant bacteria.
  • Anticancer Drugs: Formulation of novel therapeutic agents for cancer treatment.
  • Pharmaceutical Research: Use as a lead compound for synthesizing new derivatives with enhanced efficacy.

Mechanism of Action

The mechanism of action of Ethyl 2-({[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound can induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Key Structural Features :

  • Thiazole core : Two fused thiazole rings with distinct substituents.
  • 4-Methoxyphenyl group : Aromatic moiety with electron-donating methoxy substituent.
  • Ethyl carboxylate : Ester group for improved lipophilicity.
  • Carbonyl amino linker: Facilitates intramolecular hydrogen bonding and conformational rigidity.

Synthesis likely involves coupling ethyl 2-bromoacetoacetate with nitrile precursors, followed by hydrolysis and amide bond formation using coupling reagents (e.g., EDC/HOBt) .

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of substituted thiazole carboxamides and esters. Below is a detailed comparison with analogs reported in the literature.

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituents Molecular Formula Key Differences Biological/Physicochemical Notes References
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate 3-Nitrobenzoyl group instead of 4-methoxyphenyl C₁₅H₁₃N₃O₅S - Nitro (electron-withdrawing) vs. methoxy (electron-donating)
- No methyl on second thiazole
Enhanced electrophilicity; potential for nitro-reduction metabolism.
Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate Sulfanylidene (C=S) at position 2, 3-methyl substitution C₁₆H₁₇N₂O₄S₂ - Thione (C=S) vs. carbonyl amino linker
- Additional methyl at position 3
Increased hydrogen-bonding potential; altered tautomerism.
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate Hydroxyl at position 4, no methyl on thiazole C₁₄H₁₃NO₅S - Hydroxyl instead of methyl and carbonyl amino
- Simplified bis-thiazole structure
Higher polarity; potential for antioxidant activity.
Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate 2-Chlorophenylamino at position 2 C₁₄H₁₄ClN₂O₂S - Chlorophenyl vs. methoxyphenyl
- Amino instead of carbonyl amino linker
Likely altered target selectivity (e.g., antimicrobial applications).

Physicochemical Properties

  • Solubility: Ethyl carboxylate in the target compound improves aqueous solubility compared to non-ester analogs (e.g., ).
  • Metabolic Stability : Methoxy groups are less prone to oxidative metabolism than nitro groups, suggesting longer half-life for the target compound vs. .

Biological Activity

Ethyl 2-({[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O3S with a molecular weight of approximately 292.35 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of thiazole derivatives, including this compound, typically involves the reaction of thiosemicarbazones with various electrophiles. Recent methods have focused on eco-friendly approaches to improve yields and reduce environmental impact .

Antitumor Activity

This compound has shown promising antitumor effects in various studies. For instance:

  • Cytotoxicity Tests : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against liver carcinoma cell lines (e.g., HEPG2) with IC50 values indicating effective dose-response relationships .
CompoundCell LineIC50 (µM)
Ethyl 2-{...}HEPG210 - 30
DoxorubicinHEPG2Reference

The mechanism by which this compound exerts its antitumor effects appears to involve apoptosis induction and inhibition of specific oncogenic pathways. Notably, it has been observed to reduce the expression levels of anti-apoptotic proteins such as Mcl-1 in treated cells .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the thiazole ring and substituents on the phenyl ring can significantly affect the biological activity of thiazole derivatives. For example:

  • The presence of electron-donating groups (e.g., methoxy) on the phenyl ring enhances cytotoxic activity.
  • The position and type of substituents on the thiazole moiety are crucial for maintaining activity against cancer cell lines .

Case Studies

Several studies have documented the biological activities of similar thiazole derivatives:

  • Thiazole Derivatives in Cancer Treatment : A study reported that thiazoles with specific substitutions showed enhanced activity against various cancer cell lines compared to traditional chemotherapeutics like doxorubicin. These compounds were evaluated using MTT assays to assess their cytotoxic potential .
  • Molecular Dynamics Simulations : Advanced computational techniques such as molecular dynamics simulations have been employed to understand how these compounds interact with target proteins involved in cancer progression. Insights from these studies suggest that hydrophobic interactions play a significant role in binding affinity and activity .

Q & A

Q. Table 1. Key Reaction Conditions for Amide Coupling

ComponentOptimal ValueReference
Coupling AgentEDCI/HOBt (1:1 molar)
SolventAnhydrous DMF
Temperature0°C → 25°C (ramp)
Reaction Time12–16 hours
Yield72–78%

Q. Table 2. Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (400 MHz, CDCl₃)δ 1.35 (t, 3H, CH₃), δ 4.30 (q, 2H)
¹³C NMRδ 168.5 (C=O ester), 162.1 (C=O amide)
IR (KBr)1702 cm⁻¹, 1655 cm⁻¹, 1248 cm⁻¹

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